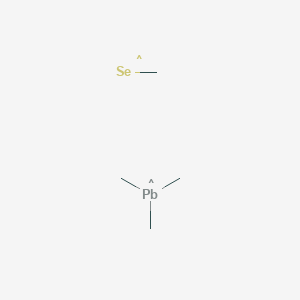
Methylselanyl--trimethylplumbyl (1/1)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methylselanyl–trimethylplumbyl (1/1) is a chemical compound with the molecular formula C3H9PbSe It is a unique organometallic compound that contains both selenium and lead atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methylselanyl–trimethylplumbyl (1/1) typically involves the reaction of trimethylplumbyl chloride with methylselanyl lithium. The reaction is carried out under an inert atmosphere, such as nitrogen or argon, to prevent oxidation. The reaction conditions include:
Temperature: The reaction is usually conducted at low temperatures, around -78°C, to ensure the stability of the reactants and products.
Solvent: Common solvents used in this reaction include tetrahydrofuran (THF) or diethyl ether.
Industrial Production Methods
Industrial production of Methylselanyl–trimethylplumbyl (1/1) follows similar synthetic routes but on a larger scale. The process involves:
Scaling up the reaction: Using larger quantities of reactants and solvents.
Purification: The product is purified using techniques such as distillation or recrystallization to obtain a high-purity compound.
Chemical Reactions Analysis
Types of Reactions
Methylselanyl–trimethylplumbyl (1/1) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form lead selenide and other oxidation products.
Reduction: It can be reduced to form simpler organometallic compounds.
Substitution: The methylselanyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include hydrogen peroxide and oxygen.
Reducing Agents: Reducing agents such as lithium aluminum hydride (LiAlH4) can be used.
Substitution Reactions: These reactions often require catalysts such as palladium or platinum.
Major Products Formed
Oxidation Products: Lead selenide (PbSe) and other selenium-containing compounds.
Reduction Products: Simpler organometallic compounds with lead and selenium.
Substitution Products: Compounds with different functional groups replacing the methylselanyl group.
Scientific Research Applications
Methylselanyl–trimethylplumbyl (1/1) has several scientific research applications, including:
Materials Science: It is used in the synthesis of novel materials with unique properties, such as semiconductors and photovoltaic materials.
Chemistry: The compound is used as a reagent in various organic synthesis reactions.
Biology and Medicine: Research is ongoing to explore its potential use in drug delivery systems and as a therapeutic agent.
Industry: It is used in the production of specialized coatings and as a catalyst in certain industrial processes.
Mechanism of Action
The mechanism of action of Methylselanyl–trimethylplumbyl (1/1) involves its interaction with molecular targets through its organometallic bonds. The compound can:
Bind to metal ions: The lead and selenium atoms can form complexes with other metal ions, influencing various biochemical pathways.
Catalytic Activity: It can act as a catalyst in certain chemical reactions, facilitating the conversion of reactants to products.
Comparison with Similar Compounds
Similar Compounds
Trimethylplumbyl chloride: A related compound used in similar synthetic reactions.
Methylselanyl lithium: Another organometallic compound containing selenium.
Lead selenide (PbSe): A compound formed from the oxidation of Methylselanyl–trimethylplumbyl (1/1).
Uniqueness
Methylselanyl–trimethylplumbyl (1/1) is unique due to its combination of selenium and lead atoms, which imparts distinct chemical and physical properties. Its ability to undergo various reactions and form complexes with metal ions makes it valuable in research and industrial applications.
Properties
CAS No. |
58747-19-6 |
|---|---|
Molecular Formula |
C4H12PbSe |
Molecular Weight |
346 g/mol |
InChI |
InChI=1S/CH3Se.3CH3.Pb/c1-2;;;;/h1H3;3*1H3; |
InChI Key |
MDAJEYQMTLFWAL-UHFFFAOYSA-N |
Canonical SMILES |
C[Se].C[Pb](C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


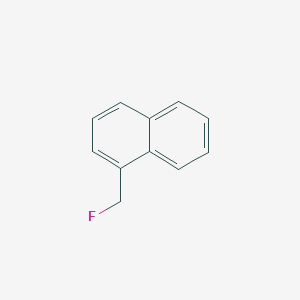
![1,3,3-Trimethyl-2-azabicyclo[2.2.2]octan-5-one;hydrochloride](/img/structure/B14622996.png)

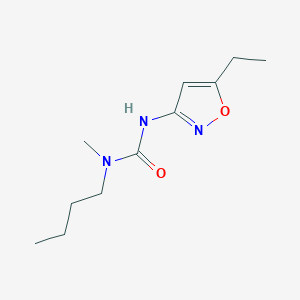


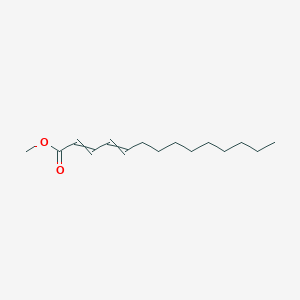
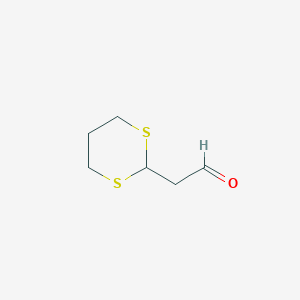
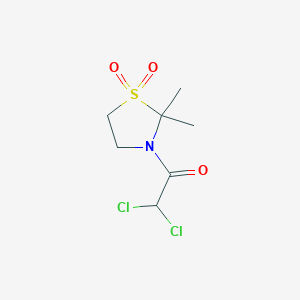
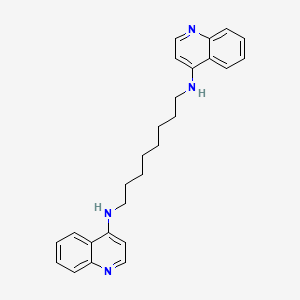
![1-[2-Cyclohexyl-2-(2,4-dichlorophenyl)ethyl]imidazole;nitric acid](/img/structure/B14623039.png)
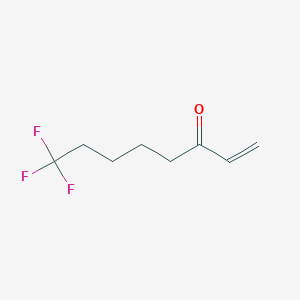
![Methanone, (octahydro-3H-pyrido[2,1-c][1,4]oxazepin-4-yl)phenyl-](/img/structure/B14623060.png)
![3-(1-Methyl-1H-imidazo[4,5-c]pyridin-2-yl)prop-2-enoic acid](/img/structure/B14623066.png)
